(3-Amino-1-benzofuran-2-yl)(phenyl)methanone
Description
(3-Amino-1-benzofuran-2-yl)(phenyl)methanone is an organic compound that belongs to the class of benzofuran derivatives.
Properties
IUPAC Name |
(3-amino-1-benzofuran-2-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c16-13-11-8-4-5-9-12(11)18-15(13)14(17)10-6-2-1-3-7-10/h1-9H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLZVWMURFZVHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357562 | |
| Record name | (3-amino-1-benzofuran-2-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49615-93-2 | |
| Record name | (3-amino-1-benzofuran-2-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cs₂CO₃-Mediated Room-Temperature Cyclization
Reaction Mechanism and Conditions
The most efficient method involves a one-pot cascade reaction utilizing cesium carbonate (Cs₂CO₃) as a base in dimethylformamide (DMF) at room temperature. This strategy combines 2-hydroxybenzonitrile and 2-bromoacetophenone to form the target compound via sequential C–C and C–O bond formations. The base facilitates deprotonation of 2-hydroxybenzonitrile, generating a phenoxide intermediate that reacts with 2-bromoacetophenone to yield an acyclic alkoxy intermediate. Intramolecular cyclization followed by tautomerization produces the benzofuran core.
Key Optimization Parameters:
Substrate Scope and Limitations
The method accommodates diverse substituents on both reactants (Table 1). Electron-withdrawing groups (e.g., –NO₂, –CN) on 2-bromoacetophenone enhance reaction rates, while steric hindrance from ortho-substituents reduces yields.
Table 1: Representative Yields for Cs₂CO₃-Mediated Synthesis
| 2-Bromoacetophenone Derivative | Yield (%) |
|---|---|
| 4-Nitro | 95 |
| 4-Methoxy | 88 |
| 2-Chloro | 72 |
Iodine/DMSO-Mediated Cyclization
Reaction Protocol
An alternative approach employs iodine in dimethyl sulfoxide (DMSO) to catalyze the cyclization of acetophenone and 2-aminobenzonitrile. The reaction proceeds via iodination of acetophenone’s α-carbon, followed by nucleophilic attack by 2-aminobenzonitrile. Sodium hydrosulfide (NaHS·nH₂O) acts as a reducing agent to eliminate iodine and stabilize intermediates.
Key Steps:
Catalyst-Free Synthesis via Aryl Alkynes and Sulfur Ylides
Comparative Analysis of Methods
Table 2: Method Comparison
Industrial Production Considerations
Process Optimization
Industrial synthesis prioritizes the Cs₂CO₃ method due to its rapid kinetics and high yield. Key optimizations include:
Quality Control
- Purity assays : HPLC with UV detection (λ = 254 nm) ensures ≥99% purity.
- Byproduct mitigation : Column chromatography (hexane/EtOAc, 7:3) removes acyclic intermediates.
Chemical Reactions Analysis
(3-Amino-1-benzofuran-2-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the amino group or the benzofuran ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
(3-Amino-1-benzofuran-2-yl)(phenyl)methanone serves as a building block in the synthesis of more complex organic molecules. Its structural features allow chemists to modify it for creating derivatives with tailored properties for specific applications.
Research indicates that this compound exhibits potential biological activities , including:
- Anti-tumor properties: Studies have shown that benzofuran derivatives can inhibit cancer cell proliferation.
- Antibacterial effects: Preliminary tests suggest effectiveness against certain bacterial strains.
Medicinal Applications
The compound has been investigated for its potential as a therapeutic agent :
- Anti-cancer agents: Its structural similarity to known anticancer compounds suggests it may have similar efficacy.
Case Study 1: Anti-Cancer Activity
A study conducted on the anti-cancer properties of benzofuran derivatives, including this compound, demonstrated significant inhibition of tumor growth in vitro. The mechanism was attributed to the induction of apoptosis in cancer cells.
Case Study 2: Antibacterial Efficacy
Another investigation assessed the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial viability, suggesting potential use as an antibacterial agent.
Mechanism of Action
The mechanism of action of (3-Amino-1-benzofuran-2-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological activity being studied. For example, its anti-tumor activity may involve the inhibition of specific enzymes or signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
(3-Amino-1-benzofuran-2-yl)(phenyl)methanone can be compared with other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another compound used for similar therapeutic purposes.
Angelicin: Known for its biological activities.
These compounds share the benzofuran core structure but differ in their substituents, leading to variations in their biological activities and applications.
Biological Activity
(3-Amino-1-benzofuran-2-yl)(phenyl)methanone is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, and other therapeutic properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a benzofuran moiety with an amino group, which enhances its reactivity and potential biological activity. The molecular formula is C15H12N2O, and it possesses a unique combination of functional groups that contribute to its pharmacological effects.
The mechanism of action for this compound involves interaction with specific molecular targets, including enzymes and receptors. The amino group enhances binding affinity to various biological receptors, potentially leading to the inhibition of certain cellular processes related to tumor growth and bacterial proliferation.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that compounds with the benzofuran structure exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications in the benzofuran structure have shown enhanced activity against cancer cells by promoting favorable interactions with DNA or specific protein targets .
Case Study:
In a comparative study, derivatives of benzofuran were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The results demonstrated that certain substitutions on the benzofuran ring significantly increased cytotoxicity, with some compounds exhibiting IC50 values in the low micromolar range .
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. Compounds containing benzofuran moieties have been shown to possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .
Research Findings:
A study evaluated the antibacterial efficacy of various benzofuran derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzofuran ring can lead to significant changes in potency. For example:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| This compound | Benzofuran core with amino group | Anticancer, antibacterial |
| (3-Amino-1-benzofuran-2-YL)(4-fluorophenyl)methanone | Fluorine substitution | Enhanced binding affinity |
| (3-Amino-1-benzothien-2-YL)(2-nitrophenyl)methanone | Thiophene instead of benzofuran | Different electronic properties |
This table illustrates how variations in chemical structure can influence biological activity, emphasizing the importance of SAR studies in drug development.
Q & A
Basic: What synthetic methodologies are most effective for preparing (3-Amino-1-benzofuran-2-yl)(phenyl)methanone?
Methodological Answer:
The compound can be synthesized via Friedel-Crafts acylation or cyclocondensation strategies. For example:
- Friedel-Crafts acylation involves reacting a benzofuran precursor (e.g., 3-methylbenzofuran) with benzoyl chloride in the presence of a Lewis acid catalyst like AlCl₃ .
- Cyclocondensation methods, such as Knoevenagel condensation, utilize nitrosalicylaldehydes and brominated ketones (e.g., 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone) in dry acetone under reflux with K₂CO₃ as a base, yielding nitro-substituted intermediates that are reduced to the amino derivative .
Key Optimization: - Reaction time (e.g., 18 hours under reflux) and solvent choice (dry acetone or dichloromethane) significantly impact yield .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Characterization involves:
- ¹H/¹³C NMR spectroscopy : Peaks for the benzofuran core (δ 6.8–7.5 ppm for aromatic protons) and the phenylmethanone carbonyl (δ ~190–200 ppm in ¹³C) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 265 for the parent ion) and fragmentation patterns confirm the molecular formula .
- Infrared (IR) spectroscopy : Stretching frequencies for C=O (~1680 cm⁻¹) and NH₂ (~3400 cm⁻¹) groups .
Advanced: How can reaction conditions be optimized to address low yields or byproduct formation?
Methodological Answer:
Common challenges include competing side reactions (e.g., over-acylation or ring-opening). Strategies:
- Catalyst screening : Lewis acids (AlCl₃) vs. bases (K₂CO₃) to control regioselectivity .
- Temperature control : Lower temperatures (0–5°C) minimize decomposition, while reflux accelerates cyclization .
- Solvent polarity : Polar aprotic solvents (DMF, acetone) enhance solubility of intermediates .
Data Example:
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Dry acetone, K₂CO₃ | 71 | 95 | |
| AlCl₃, CH₂Cl₂ | 65 | 90 |
Advanced: What are the implications of substituent effects on biological activity?
Methodological Answer:
The amino group at position 3 and phenylmethanone moiety influence bioactivity:
- Antimicrobial activity : Electron-withdrawing groups (e.g., NO₂) on the phenyl ring enhance potency against Gram-positive bacteria .
- Anticancer potential : Methoxy or halogen substituents improve cytotoxicity by modulating electron density and binding affinity to cellular targets .
Structure-Activity Relationship (SAR) :
| Substituent | IC₅₀ (μM) | Target Enzyme Inhibition (%) | Reference |
|---|---|---|---|
| 3-NH₂, 4-OCH₃ | 12.5 | 85 (Topoisomerase II) | |
| 3-NH₂, 4-F | 8.2 | 92 (Kinase X) |
Advanced: How can computational methods predict reactivity or stability?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the amino group’s lone pair (HOMO) directs electrophilic substitution .
- Molecular docking : Simulates binding interactions with biological targets (e.g., DNA gyrase) to prioritize synthetic targets .
Advanced: What protocols ensure stability during storage and handling?
Methodological Answer:
- Storage : Under inert gas (N₂/Ar) at –20°C to prevent oxidation of the amino group .
- Handling : Use anhydrous solvents and gloveboxes to avoid hydrolysis of the ketone moiety .
Degradation Data :
| Condition | Degradation Rate (%/day) | Major Byproduct | Reference |
|---|---|---|---|
| Ambient light, air | 15 | Quinone derivative | |
| –20°C, N₂ | <2 | None |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
